molecular formula C7H7IO B2407556 2-Iodo-5-methylphenol CAS No. 35928-80-4

2-Iodo-5-methylphenol

Cat. No. B2407556
CAS RN: 35928-80-4
M. Wt: 234.036
InChI Key: SYJGEJGXAKCKSI-UHFFFAOYSA-N
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Description

2-Iodo-5-methylphenol is a compound with the molecular formula C7H7IO . It is a solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H7IO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.04 . It is a solid in physical form . The melting point is between 34-36 degrees Celsius .

Scientific Research Applications

Identification in Mineral Water

A study identified 2-iodo-4-methylphenol as a compound responsible for a medicinal off-odour in mineral water. This compound, closely related to 2-Iodo-5-methylphenol, was found to be a potent odour substance with very low odour thresholds in both air and water, suggesting its significant impact on the sensory quality of mineral water (Strube, Guth, & Buettner, 2009).

Role in Organic Synthesis

In organic synthesis, 2-methylphenols, a group that includes this compound, have been used in oxidative dearomatization processes. These processes transform these phenols into cyclohexa-2,4-dienone derivatives, which are valuable intermediates in synthetic chemistry (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Photochemical Synthesis Applications

This compound derivatives have been used in photochemical syntheses, like the formation of 4H-thieno[3,2-c]chromene-2-carbaldehydes. These compounds have potential applications in the development of covert marking pigments due to their unique photophysical properties (Ulyankin et al., 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, iodine-substituted methylphenols, including compounds like this compound, are of interest. Methods have been developed for the gas-chromatographic identification of these compounds, improving sensitivity in the detection of phenolic compounds in various media (Gruzdev et al., 2012).

Radiosynthesis Applications

Radioactively labeled versions of this compound derivatives have been used in radiosynthesis for developing positron emission tomography (PET) tracers. These tracers are critical in medical imaging for diagnosing and monitoring diseases (Rotteveel et al., 2017).

Research on Molecular Mechanisms

Compounds structurally related to this compound, like 2-methylphenols, have been the subject of research exploring their molecular mechanisms in various biological processes. This includes their role in enzyme-mediated reactions and potential applications in biotechnology and pharmacology (Neilson et al., 1988).

Safety and Hazards

The safety information for 2-Iodo-5-methylphenol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-iodo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJGEJGXAKCKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35928-80-4
Record name 2-iodo-5-methylphenol
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